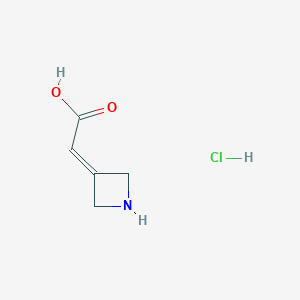Azetidin-3-ylideneacetic acid hydrochloride
CAS No.: 240805-24-7
Cat. No.: VC2581294
Molecular Formula: C5H8ClNO2
Molecular Weight: 149.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 240805-24-7 |
|---|---|
| Molecular Formula | C5H8ClNO2 |
| Molecular Weight | 149.57 g/mol |
| IUPAC Name | 2-(azetidin-3-ylidene)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H |
| Standard InChI Key | GANSCQPIXFWNGP-UHFFFAOYSA-N |
| SMILES | C1C(=CC(=O)O)CN1.Cl |
| Canonical SMILES | C1C(=CC(=O)O)CN1.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Azetidin-3-ylideneacetic acid hydrochloride features a four-membered azetidine ring with a nitrogen atom at position 1, an exocyclic double bond at position 3, and an acetic acid moiety attached to this double bond. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
The molecular structure can be derived from its ester analog, ethyl 2-(azetidin-3-ylidene)acetate hydrochloride, which has a molecular formula of C7H12ClNO2 and a molecular weight of 177.63 g/mol . By replacing the ethyl ester group with a carboxylic acid group, we can determine that Azetidin-3-ylideneacetic acid hydrochloride would have a molecular formula of C5H8ClNO2.
Spectroscopic Characteristics
The spectroscopic profile of Azetidin-3-ylideneacetic acid hydrochloride would share similarities with its ester derivatives. The proton NMR spectrum would likely show characteristic signals for:
-
The azetidine ring protons (approximately 4.6-5.0 ppm)
-
The methine proton of the exocyclic double bond (approximately 5.4-6.0 ppm)
-
The carboxylic acid proton (broad signal at 10-12 ppm)
These spectroscopic predictions are based on the reported NMR data of related compounds such as tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate .
Synthesis Methods
Hydrolysis of Ester Derivatives
The most straightforward method to synthesize Azetidin-3-ylideneacetic acid hydrochloride would likely involve the hydrolysis of its ester derivatives, such as ethyl 2-(azetidin-3-ylidene)acetate hydrochloride or methyl 2-(azetidin-3-yl)acetate hydrochloride.
A potential synthetic route could be adapted from the procedures used for similar compounds:
-
Begin with tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Remove the Boc protecting group using trifluoroacetic acid in dichloromethane
-
Hydrolyze the ethyl ester to obtain the carboxylic acid
-
Convert to the hydrochloride salt using HCl
This approach is supported by the methodology described for the deprotection of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate using trifluoroacetic acid .
Oxidation and Wittig Reaction Approach
An alternative synthetic pathway could involve:
-
Starting with 1-benzylazetidin-3-ol or a similar precursor
-
Oxidation to form the corresponding ketone
-
Wittig reaction to introduce the acetic acid moiety
-
Deprotection and conversion to the hydrochloride salt
This strategy is consistent with the approaches utilized for synthesizing related azetidine derivatives as described in the literature .
Green Chemistry Approaches
Recent advancements have focused on developing more environmentally friendly methods for synthesizing azetidine derivatives:
-
Use of microchannel reactors for oxidation reactions
-
Employment of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst
-
Application of greener solvents and reaction conditions
These approaches align with the green synthesis methodologies reported for related quaternary heterocyclic compounds .
Applications and Research Significance
Pharmaceutical Intermediates
Azetidin-3-ylideneacetic acid hydrochloride and its derivatives serve as valuable intermediates in pharmaceutical synthesis, particularly for compounds containing quaternary heterocyclic structures. The azetidine ring, being a strained four-membered heterocycle, imparts unique conformational properties to molecules that can enhance binding to biological targets.
Building Blocks for Complex Molecules
The compound represents an important building block for synthesizing more complex molecules, including:
-
JAK inhibitors such as baricitinib
-
Other biologically active heterocycles
-
Novel scaffolds for drug discovery
The utility of similar azetidine derivatives in the synthesis of baricitinib, a JAK1/JAK2 inhibitor, underscores their significance in medicinal chemistry .
Comparative Analysis with Related Compounds
Structural Relationships
Reactivity Comparisons
The presence of the exocyclic double bond in Azetidin-3-ylideneacetic acid hydrochloride makes it more reactive toward nucleophilic addition compared to its saturated counterparts. This reactivity can be advantageous for further functionalization but may also present stability challenges.
The carboxylic acid functionality provides opportunities for additional transformations, including:
-
Amide formation
-
Esterification
-
Reduction to alcohols
-
Decarboxylation reactions
Synthesis Optimization and Scale-Up Considerations
Process Development Challenges
The synthesis of Azetidin-3-ylideneacetic acid hydrochloride on an industrial scale would need to address several challenges:
-
Control of stereochemistry around the exocyclic double bond
-
Efficient deprotection strategies
-
Optimization of reaction conditions for maximum yield and purity
-
Minimization of waste and environmental impact
Analytical Methods for Quality Control
Ensuring the quality and purity of Azetidin-3-ylideneacetic acid hydrochloride requires robust analytical methodologies:
-
HPLC for purity determination
-
NMR spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
-
X-ray crystallography for absolute structure determination
These analytical approaches would be similar to those used for characterizing related compounds such as ethyl 2-(azetidin-3-ylidene)acetate hydrochloride .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume